2-(1-Methyl-1H-pyrazol-5-yl)azepane is a heterocyclic organic compound characterized by its unique structure, which combines a pyrazole ring with an azepane moiety. The molecular formula for this compound is , and it is often studied for its potential applications in medicinal chemistry due to its bioactive properties. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)azepane typically involves several key steps:
The molecular structure of 2-(1-Methyl-1H-pyrazol-5-yl)azepane can be depicted as follows:
This unique structure contributes to its chemical reactivity and biological activity .
2-(1-Methyl-1H-pyrazol-5-yl)azepane can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic chemistry.
The mechanism of action for 2-(1-Methyl-1H-pyrazol-5-yl)azepane primarily involves its interaction with specific biological targets:
The physical and chemical properties of 2-(1-Methyl-1H-pyrazol-5-yl)azepane include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.27 g/mol |
Melting Point | 150–160 °C |
Solubility | Soluble in organic solvents like ethanol and methanol |
Stability | Stable under standard laboratory conditions |
These properties are crucial for determining the compound's suitability for various applications in research and industry .
2-(1-Methyl-1H-pyrazol-5-yl)azepane has several scientific uses:
Pyrazole derivatives feature a five-membered heteroaromatic ring with two adjacent nitrogen atoms—one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). This electronic asymmetry enables diverse binding interactions with biological targets. Pyrazole-containing drugs exhibit wide therapeutic applications, including anti-inflammatory (Lonazolac), anticancer (Axitinib), and CNS-modulating (Zaleplon) activities [2] . Key pharmacological advantages include:
Table 1: Clinically Approved Pyrazole-Based Drugs and Their Target Indications
Drug Name | Therapeutic Area | Key Structural Features | Molecular Target |
---|---|---|---|
Axitinib | Anticancer (RCC) | 3-(Pyrazol-2-yl)indazole | VEGFR Inhibitor |
Zaleplon | Insomnia | N-Ethyl-3-phenylpyrazolo[3,4-b]pyridine | GABA_A Receptor Modulator |
Lonazolac | Anti-inflammatory | 1-(p-Chlorophenyl)-4-hydroxy-pyrazol-3-one | COX Inhibitor |
Rimonabant* | Obesity (withdrawn) | 5-(4-Chlorophenyl)-1-(2,4-dichloro-phenyl)-4-methylpyrazole | CB1 Receptor Antagonist |
Recent synthetic advances include solvent-free multicomponent reactions (e.g., iodine-mediated synthesis of aminopyrazole-thioethers in 39–91% yields) and ultrasound/microwave-assisted cyclizations that reduce reaction times from hours to minutes [2]. Photophysical properties of pyrazoles enable non-therapeutic applications; pyrazolo[1,5-a]pyrimidine carboxylates serve as fluorescent sensors for anion detection due to their conjugated π-systems .
Azepane—a saturated seven-membered heterocycle containing one nitrogen atom—provides distinct advantages over smaller analogs like piperidine:
Table 2: Pharmacological Applications of Azepane-Containing Compounds
Compound Class | Biological Activity | Key Findings | Reference |
---|---|---|---|
2-Thiophen-2-yl-azepanes | Antimicrobial | Log P ~4.8; moderate activity against Gram+ bacteria | |
Pyrazole-azepane hybrids | Antimalarial / Antileishmanial | Dual-acting compounds with IC₅₀ < chloroquine | |
1-[(Aryl)methyl]-2-(azolyl)azepanes | CNS modulation | Enhanced blood-brain barrier penetration vs. piperidines | [9] |
Hybrids like 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)azepane (C₁₇H₂₃N₃) exploit azepane's flexibility to access sterically constrained targets. Synthetic routes include:
Notably, azepane's conformational adaptability improves binding to targets like acetylcholinesterase (relevant in Alzheimer's disease) by 5-fold compared to six-membered analogs [9].
The fusion of pyrazole and azepane generates synergistic molecular frameworks with enhanced bioactivity profiles. Structural benefits include:
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6